A Technical Guide to the Discovery and Isolation of Novel Microbial Insecticides
A Technical Guide to the Discovery and Isolation of Novel Microbial Insecticides
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for sustainable agricultural practices and the growing resistance of insect pests to conventional chemical insecticides have spurred significant research into the discovery and development of novel microbial insecticides. These bio-insecticides, derived from naturally occurring microorganisms such as bacteria, fungi, and viruses, offer a more targeted and ecologically sound approach to pest management. This technical guide provides an in-depth overview of the core methodologies involved in the discovery, isolation, characterization, and evaluation of new microbial insecticides, intended to serve as a comprehensive resource for researchers and professionals in the field.
Screening and Isolation of Entomopathogenic Microorganisms
The initial step in discovering novel microbial insecticides is the collection of samples from environments where entomopathogenic microorganisms are likely to be prevalent, such as soil, insect cadavers, and the phylloplane.[1] The subsequent screening and isolation process is designed to separate and cultivate these specific microbes from a complex environmental sample.
Sample Collection
Successful isolation begins with strategic sample collection. Key sources include:
-
Soil: A rich reservoir of entomopathogenic bacteria and fungi.[1]
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Insect Cadavers: Insects showing signs of microbial infection are a direct source of virulent pathogens.[1]
-
Plant Surfaces (Phylloplane): Many microorganisms with insecticidal properties reside on the surfaces of leaves and stems.
Isolation of Entomopathogenic Bacteria
A common method for isolating entomopathogenic bacteria, particularly spore-forming species like Bacillus, involves heat treatment to eliminate non-spore-forming microbes.
Experimental Protocol: Isolation of Entomopathogenic Bacilli from Soil [2]
-
Sample Preparation: Suspend 2–4 grams of soil in 10 mL of sterile water.
-
Heat Shock: Place the suspension in a water bath at 80°C for 10 minutes to kill vegetative cells, leaving heat-resistant spores.[2]
-
Serial Dilution: Perform serial dilutions of the heat-treated sample, typically to 10⁻² and 10⁻³.
-
Plating: Inoculate a Minimal Basal Salt (MBS) medium with the dilutions.[2]
-
Incubation: Incubate the plates under appropriate conditions for bacterial growth.
-
Sub-culturing: Isolate individual colonies and sub-culture onto fresh media to obtain pure cultures.
Isolation of Entomopathogenic Fungi
The "insect bait" method is a widely used and effective technique for isolating entomopathogenic fungi from soil samples.[3] The Greater Wax Moth (Galleria mellonella) larvae are particularly susceptible to fungal pathogens and serve as an excellent bait.[4][5][6]
Experimental Protocol: The Galleria mellonella Bait Method [4][6]
-
Sample Preparation: Place approximately 100g of soil into a sterile container.
-
Bait Introduction: Introduce five to ten healthy G. mellonella larvae onto the soil surface.[6]
-
Incubation: Incubate the containers at room temperature (around 25°C) in the dark for 7-14 days.[6]
-
Monitoring: Regularly inspect the larvae for signs of mycosis (fungal growth).
-
Isolation from Cadavers: Surface-sterilize any dead larvae showing fungal growth (e.g., with 1% sodium hypochlorite for 3 minutes followed by rinsing with sterile water).
-
Plating: Plate small portions of the fungal mycelium from the cadaver onto a selective medium, such as Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA), often amended with antibiotics to suppress bacterial growth.[1]
-
Purification: Sub-culture the growing fungi to obtain pure isolates.
Below is a DOT script representation of the workflow for isolating entomopathogenic fungi using the Galleria mellonella bait method.
Molecular Identification of Microbial Isolates
Once pure cultures are obtained, accurate identification is crucial. While morphological characterization is a preliminary step, molecular techniques provide more precise and reliable identification.
Bacterial Identification using 16S rRNA Gene Sequencing
The 16S ribosomal RNA (rRNA) gene is highly conserved among bacteria and contains hypervariable regions that are useful for species identification.[7][8][9][10][11]
Experimental Protocol: 16S rRNA Gene Sequencing [7]
-
DNA Extraction: Extract genomic DNA from a pure bacterial culture using a suitable commercial kit or a standard protocol.
-
PCR Amplification: Amplify the 16S rRNA gene using universal primers (e.g., 27F and 1492R). The PCR reaction typically includes the DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.
-
PCR Product Purification: Purify the amplified PCR product to remove primers and other reaction components.
-
Sequencing: Sequence the purified PCR product using a sequencing service or an in-house sequencer.
-
Sequence Analysis: Compare the obtained sequence with databases such as GenBank (using BLAST) or the Ribosomal Database Project (RDP) to identify the bacterial species.
Fungal Identification using ITS Region Sequencing
For fungi, the Internal Transcribed Spacer (ITS) region of the ribosomal DNA is the most commonly used genetic marker for species identification.[12]
Experimental Protocol: ITS Region Sequencing [12]
-
DNA Extraction: Extract total genomic DNA from a pure fungal culture.[13][14][15] This may involve physical disruption of the fungal cell walls (e.g., using liquid nitrogen and a pestle) followed by a standard DNA extraction protocol.[15]
-
PCR Amplification: Amplify the ITS region using universal fungal primers such as ITS1 and ITS4.[12]
-
PCR Product Purification and Sequencing: Follow the same procedure as for 16S rRNA gene sequencing.
-
Sequence Analysis: Compare the ITS sequence to fungal databases like UNITE or GenBank for species identification.
The general workflow for molecular identification is depicted in the following DOT script.
Characterization of Insecticidal Toxins
Many microbial insecticides exert their effect through the production of specific toxins. The characterization of these toxins is a critical step in understanding their mode of action and developing them as effective biopesticides. Bacillus thuringiensis (Bt) is the most well-known example, producing a variety of insecticidal crystal (Cry) and vegetative insecticidal proteins (Vip).[16]
Purification of Insecticidal Proteins
Purification of insecticidal proteins is necessary to study their specific activity and characteristics. A common approach for purifying proteins from Bacillus thuringiensis is outlined below.
Experimental Protocol: Purification of Insecticidal Proteins from B. thuringiensis [17][18][19][20][21]
-
Culture and Harvest: Grow the B. thuringiensis strain in a suitable culture medium until sporulation and crystal formation. Harvest the culture by centrifugation.
-
Protein Extraction: Resuspend the cell pellet and subject it to methods that lyse the cells and solubilize the protein crystals, which may involve alkaline pH and reducing agents.
-
Ammonium Sulfate Precipitation: Precipitate the proteins from the crude extract using a specific concentration of ammonium sulfate (e.g., 40% saturation).[17][19]
-
Chromatography: Further purify the protein fraction using techniques like Fast Protein Liquid Chromatography (FPLC) with a gel filtration column.[17][19]
-
Analysis: Analyze the purified protein fractions using SDS-PAGE to determine their molecular weight and purity.
Mode of Action of Bacillus thuringiensis Toxins
Understanding the mode of action of insecticidal toxins is crucial for their effective use and for managing insect resistance. The Cry and Vip toxins from B. thuringiensis have distinct yet broadly similar modes of action.
Cry Toxin Mode of Action:
The insecticidal action of Cry toxins is a multi-step process that begins with ingestion by a susceptible insect larva.[16][22][23][24]
-
Ingestion and Solubilization: The Cry protein crystal is ingested by the insect and solubilized in the alkaline environment of the midgut.
-
Proteolytic Activation: Midgut proteases cleave the protoxin into an active toxin.[25]
-
Receptor Binding: The activated toxin binds to specific receptors on the surface of midgut epithelial cells, such as cadherins and aminopeptidases.[23]
-
Oligomerization and Pore Formation: Binding to receptors triggers the formation of a pre-pore oligomer, which then inserts into the cell membrane, creating pores.[22][23]
-
Cell Lysis and Death: The formation of pores leads to an influx of ions and water, causing osmotic lysis of the cells, disruption of the midgut, and ultimately, the death of the insect.[12]
The following DOT script illustrates the signaling pathway for the mode of action of Cry toxins.
Vip3 Toxin Mode of Action:
Vip3 toxins are secreted during the vegetative growth of B. thuringiensis and have a different structure and mode of action from Cry toxins, although they also lead to pore formation.[25][26][27][28][29]
-
Ingestion and Activation: The soluble Vip3 protoxin is ingested and activated by gut proteases.[26][27]
-
Peritrophic Matrix Traversal: The activated toxin must cross the peritrophic matrix to reach the midgut cells.[26]
-
Receptor Binding: It binds to specific receptors on the midgut epithelial cell membrane.[27]
-
Pore Formation and Cell Death: The toxin inserts into the cell membrane, forming pores that lead to osmotic shock and cell lysis.[26] There is also evidence that Vip3 toxins can induce apoptosis.[26][27]
The DOT script below visualizes the mode of action of Vip3 toxins.
Bioassays for Determining Insecticidal Activity
Bioassays are essential for quantifying the virulence of microbial isolates and their toxins against target insect pests.[30][31][32] These assays are used to determine key parameters such as the lethal concentration (LC50) and lethal time (LT50).
Experimental Protocol: Leaf-Dip Bioassay for Lepidopteran Larvae [33]
-
Preparation of Microbial Suspension: Prepare a series of concentrations of the microbial insecticide (e.g., conidial suspension for fungi or cell/toxin suspension for bacteria) in sterile water, often with a surfactant like Tween-80 to ensure even coating.
-
Leaf Treatment: Dip leaves of the host plant into each concentration of the microbial suspension for a set time (e.g., 10-30 seconds). Allow the leaves to air dry. A control group with leaves dipped in water with surfactant only should be included.
-
Insect Exposure: Place the treated leaves in individual containers (e.g., petri dishes) with a single larva of the target insect.
-
Incubation: Maintain the containers under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Record larval mortality at regular intervals (e.g., every 24 hours) for a specified period (e.g., 7-10 days).
-
Data Analysis: Use probit analysis to calculate the LC50 (the concentration that kills 50% of the insect population) and LT50 (the time required to kill 50% of the population at a specific concentration).[32]
Quantitative Data on Microbial Insecticide Efficacy
The efficacy of microbial insecticides can vary significantly depending on the microbial strain, the target insect species, and environmental conditions. The following tables summarize some reported efficacy data for common entomopathogenic fungi and bacteria.
Table 1: Efficacy of Beauveria bassiana and Metarhizium anisopliae Against Various Insect Pests
| Microbial Agent | Target Insect | Parameter | Value | Reference |
| Beauveria bassiana (Isolate 25) | Spodoptera litura (eggs) | LC50 | 2.33 x 10⁷ conidia/mL | [1] |
| Beauveria bassiana (Isolate 25) | Spodoptera litura (3rd instar larvae) | LC50 | 1.13 x 10⁷ conidia/mL | [1] |
| Beauveria bassiana | Spodoptera litura (3rd instar larvae) | LC50 | 3.57% suspension (equivalent to a specific conidial concentration) | [33] |
| Beauveria bassiana (Isolate Bb10) | Spodoptera litura | LC50 | 1.2 x 10⁷ conidia/mL | [3] |
| Beauveria bassiana (Isolate Bb10) | Spodoptera litura | LT50 (at 1.5 x 10⁸ conidia/mL) | 4.0 days | [3] |
| Beauveria bassiana (WAH formulation) | Spodoptera litura (1st instar larvae) | LC50 | 3 x 10⁸ conidia/mL | |
| Beauveria bassiana (Multiplex Baba) | Spodoptera litura (2nd instar larvae) | LC50 | 1.4 x 10⁸ conidia/mL | |
| Metarhizium anisopliae (Isolate L6) | Spodoptera litura (eggs) | LC50 | 1.22 x 10⁶ conidia/mL | [1] |
| Metarhizium anisopliae (Isolate ICIPE 62) | Aphis craccivora | LC50 | 2.3 x 10⁶ conidia/mL | |
| Metarhizium anisopliae (Isolate ICIPE 62) | Aphis craccivora | LT50 | 3.3 - 6.3 days | |
| Metarhizium anisopliae (Mazao supreme) | Black bean aphid | Mortality (at 4x10⁸ spores/mL) | 95.5% | |
| Metarhizium anisopliae | Green peach aphid | Mortality (after 12 days) | up to 60.01% |
Table 2: Efficacy of Bacillus thuringiensis Strains and Formulations Against Lepidopteran Pests
| Microbial Agent | Target Insect | Parameter | Value | Reference |
| B. thuringiensis subsp. aegypti C18 (Pic protein fraction) | Black cutworm | LC50 | 26 ng/cm² | [17][19] |
| B. thuringiensis subsp. aegypti C18 (Pid protein fraction) | European corn borer | LC50 | 46 ng/cm² | [17][19] |
| B. thuringiensis subsp. aegypti C18 (Pif protein fraction) | Western corn rootworm | LC50 | 94 ng/cm² | [17][19] |
| B. thuringiensis var. kurstaki (Dipel) | Spodoptera litura (1st instar) | Mortality (7 days) | 55.95% | [33] |
| B. thuringiensis var. kurstaki and aizawai (Turex) | Spodoptera litura (1st instar) | Mortality (7 days) | 64.29% | [33] |
| B. thuringiensis var. kurstaki and aizawai (Turex) | Spodoptera litura (1st instar) | LC50 | Lower than Dipel | [33] |
| B. thuringiensis 4412 | Spodoptera frugiperda | Mortality | 93% | |
| B. thuringiensis entomocidus 60.5 | Diatraea saccharalis | Mortality | 82% | |
| B. thuringiensis kurstaki NRD-12 | Oryzophagus oryzae | Mortality | 64% | |
| B. thuringiensis aizawai HD 68 | Spodoptera frugiperda (2nd instar) | Mortality (at 3 x 10⁸ cells/mL) | 100% | [29] |
| B. thuringiensis aizawai HD 68 | Spodoptera frugiperda (2nd instar) | LC50 | 6.7 x 10⁶ cells/mL | [29] |
Formulation and Application
For practical use in the field, microbial insecticides must be formulated to ensure their stability, viability, and effective delivery to the target pest.[16][27] Formulations can be solid (e.g., wettable powders, granules) or liquid (e.g., oil dispersions).[16] The choice of formulation depends on the microorganism, the target pest, the crop, and the application equipment. Key considerations in formulation include protecting the microbe from environmental stressors like UV radiation and desiccation, and including adjuvants to improve adhesion and spread on plant surfaces.[27]
Conclusion
The discovery and isolation of novel microbial insecticides is a multi-faceted process that combines classical microbiological techniques with modern molecular and biochemical methods. This guide has provided an overview of the key steps, from sample collection and microbial isolation to molecular identification, toxin characterization, and efficacy testing. The detailed protocols and quantitative data presented herein are intended to equip researchers with the foundational knowledge required to contribute to the development of the next generation of safe and effective biopesticides. As the field continues to evolve, a thorough understanding of these core principles will be essential for harnessing the vast potential of microorganisms in sustainable pest management.
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